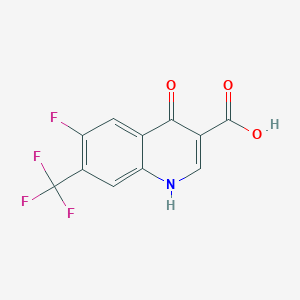

6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F4NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMMUJPISSDBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)C(F)(F)F)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Substituted Anilines

The quinoline core is constructed via Gould-Jacobs cyclocondensation, leveraging 3-fluoro-4-(trifluoromethyl)aniline as the primary starting material. This reaction proceeds with diethyl ethoxymethylenemalonate (DEEM) under reflux conditions:

Reaction Scheme:

Procedure:

-

Combine equimolar amounts of 3-fluoro-4-(trifluoromethyl)aniline and DEEM in ethanol.

-

Reflux at 70°C for 16–24 hours.

-

Cool and isolate the intermediate ester via filtration or solvent evaporation.

Critical Factors:

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis to yield the final carboxylic acid:

Reaction Scheme:

Procedure:

-

Dissolve the ester in a 1:1 mixture of aqueous NaOH (2M) and ethanol.

-

Reflux for 4–6 hours.

-

Acidify with HCl (1M) to precipitate the product.

Characterization Data:

-

Melting Point : 280–282°C (decomposes).

-

NMR (DMSO-d6) : δ 14.2 (s, 1H, COOH), 8.98 (s, 1H, H-2), 8.45 (d, 1H, H-5), 7.62 (d, 1H, H-8).

Alternative Synthetic Strategies

Trifluoromethylation of Halogenated Intermediates

For cases where the trifluoromethyl group is introduced post-cyclization, a halogenated precursor (e.g., 7-chloro-6-fluoroquinoline) undergoes nucleophilic substitution:

Reaction Scheme:

Limitations :

Direct Carboxylation

Early-stage carboxylation via CO2 insertion is explored to bypass ester hydrolysis:

Reaction Scheme:

Advantages :

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cyclocondensation | Ethanol, 70°C, 24 hrs | Continuous flow reactor |

| Hydrolysis | Batch reflux, 6 hrs | High-pressure autoclave |

| Purity Control | Column chromatography | Crystallization, filtration |

| Yield | 60–65% | 70–75% (optimized) |

Cost Drivers :

-

3-Fluoro-4-(trifluoromethyl)aniline : $320–$450/kg (custom synthesis).

Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Low regioselectivity | Use directing groups (e.g., nitro) during cyclocondensation. |

| Ester hydrolysis | Employ microwave-assisted hydrolysis (30% faster). |

| CF3 group introduction | Utilize flow chemistry for safer handling of volatile reagents. |

Recent Advancements

Biological Activity

6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound known for its unique quinoline structure and potential biological activities. This article explores its pharmacological properties, including antibacterial activity, cytotoxicity, and its implications in drug development.

- Molecular Formula : C11H6F4N O3

- Molecular Weight : 259.16 g/mol

- Density : Approximately 1.6 g/cm³

- Boiling Point : Approximately 387.8 °C

- Solubility : Soluble in various organic solvents with a solubility of 0.0856 mg/ml .

The presence of fluorine atoms enhances the compound's stability and may contribute to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In studies comparing various quinoline derivatives, this compound demonstrated significant efficacy against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (S. aureus) | 64 μg/mL |

| Escherichia coli (E. coli) | 128 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | >256 μg/mL |

The compound's antibacterial activity was assessed using the agar diffusion method, showing stronger inhibition against Gram-positive bacteria compared to Gram-negative strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on mouse macrophage cell lines (RAW 264.7) revealed that the compound has low cytotoxic effects, with IC50 values comparable to standard antibiotics like ampicillin and gentamicin:

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 98.2 |

| Ampicillin | Similar |

| Gentamicin | Similar |

These findings suggest a favorable safety profile, indicating potential for further development as an antibacterial agent .

While the precise mechanisms remain under investigation, studies suggest that the trifluoromethyl group enhances binding affinity to bacterial targets, potentially disrupting essential cellular processes. The structural modifications of quinoline derivatives often correlate with increased potency against specific bacterial strains .

Structural Analogues and Comparisons

The biological activity of this compound can be contrasted with other quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyquinoline-3-carboxylic acid | Lacks trifluoromethyl group | More basic properties |

| 6-Fluoroquinoline-3-carboxylic acid | Lacks hydroxyl and trifluoromethyl | Potentially less bioactive |

| 7-Trifluoromethylquinoline-4-carboxylic acid | Lacks fluorine at position 6 | Different biological activity profile |

These comparisons highlight the importance of specific functional groups in influencing biological activity and therapeutic potential .

Case Studies

Recent studies have focused on optimizing the synthesis and evaluating the biological profiles of quinoline derivatives, including this compound. For instance, modifications to the side chains have shown enhanced antibacterial efficacy while maintaining low toxicity levels .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that 6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid exhibits significant antimicrobial activity. For example:

- Synthesis and Screening : Compounds derived from this quinoline structure were synthesized and screened for antimicrobial properties against various pathogens including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated potent activity, particularly for derivatives with strong electron-withdrawing groups .

- In Vitro Studies : In vitro evaluations showed that certain derivatives exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development as antituberculosis agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Some studies suggest that modifications of the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines. The mechanisms of action are thought to involve the inhibition of key cellular pathways associated with cancer proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances detailed the synthesis of several derivatives based on this compound. The derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with trifluoromethyl groups exhibited enhanced antimicrobial efficacy compared to their non-fluorinated counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of quinoline derivatives revealed that specific modifications could significantly impact their biological activities. For instance, substituting different functional groups at the 4-hydroxy position altered both the potency and spectrum of antimicrobial action .

Chemical Reactions Analysis

Reaction Mechanisms

1.1 Decarboxylation

Decarboxylation occurs under thermal conditions, removing the carboxylic acid group to form ketone derivatives. For example, analogous quinoline-4-carboxylic acids undergo decarboxylation upon refluxing in DMF, yielding keto-quinoline structures .

1.2 Cyclization Reactions

Treatment with bases like potassium carbonate (K₂CO₃) at elevated temperatures (80–100°C) induces cyclization, forming fused pyrroloquinoline derivatives. This reaction likely involves intramolecular nucleophilic attack by the hydroxyl group or other reactive sites .

1.3 Substitution Reactions

The trifluoromethyl (-CF₃) group may participate in nucleophilic substitution, though specific examples for this compound are not documented. Analogous fluorinated quinolines show substitution reactivity with amines or thiols under basic conditions .

Reaction Conditions and Reagents

Spectral Characterization

Experimental data from analogous compounds provide insights into structural verification:

Infrared (IR) Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| -COOH (carboxylic acid) | ~3300–2800 (broad) | O-H stretching |

| C=O (carbonyl) | ~1710 | Carbonyl stretching |

| C=N (quinoline ring) | ~1580 | Aromatic C=N bond |

Nuclear Magnetic Resonance (¹H NMR)

| Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| -COOH proton | ~14.12 (s) | Singlet | Hydroxyl (carboxylic) |

| Aromatic protons | 7.30–8.41 (m/d) | Multiplet/doublet | Quinoline ring protons |

Analytical Data from Analogous Compounds

For 6-fluoro-2-phenyl-3-[(4’-fluorophenyl)amino]oxoquinoline-4-carboxylic acid (3a) :

-

Melting Point : 118–120°C

-

Elemental Analysis :

-

C: 59.94%

-

H: 2.81%

-

N: 6.12%

-

F: 4.11%

-

-

Yield : 75%

Comparison with Similar Compounds

Key Structural Variations

The table below compares substituents and properties of 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with similar compounds:

*Calculated based on formula C₁₁H₅F₄NO₃. †Inferred from structural analogs. ‡Molecular weight from .

Functional Group Analysis

- Trifluoromethyl Group (Position 7) : Enhances lipophilicity and metabolic stability compared to ciprofloxacin’s piperazinyl group, which improves water solubility . The -CF₃ group may also increase membrane permeability .

- Hydroxyl vs.

- Ester Derivatives : Ethyl esters (e.g., ) act as prodrugs, improving oral bioavailability by masking the carboxylic acid until hydrolysis in vivo.

Q & A

Q. What are the common synthetic routes for 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid?

- Methodology : The compound is synthesized via sequential modifications of the quinoline core. A typical route involves: (i) Ethylation : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is used as a key intermediate. N-propargylation followed by Sharpless click reactions with azides introduces triazole substituents (yielding derivatives like Compound 3 in ). (ii) Hydrolysis : The ethyl ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid moiety . (iii) Functionalization : Trifluoromethyl groups are introduced at the 7-position via nucleophilic substitution or radical-mediated reactions .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology : Multi-technique validation is critical:

- Spectroscopy : H/C NMR confirms substituent positions and electronic environments (e.g., trifluoromethyl splitting patterns).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Elemental Analysis : Matches calculated vs. observed C, H, N, and F percentages.

Q. What standard assays evaluate its antimicrobial activity?

- Methodology :

- Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- Agar Diffusion : Zone-of-inhibition measurements for preliminary screening.

- Structure-Activity Relationship (SAR) : Modifications at the 1-cyclopropyl or 7-piperazinyl positions correlate with enhanced activity.

Advanced Research Questions

Q. How can regioselectivity challenges during ethylation be addressed to minimize by-products?

- Methodology :

- Reaction Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature modulates nucleophilic attack pathways.

- Catalysis : Use of Lewis acids (e.g., ZnCl) directs substitution to the desired N- or O-positions.

- By-Product Isolation : Chromatographic separation (e.g., HPLC) and characterization (e.g., X-ray crystallography) identify competing pathways.

Q. How do structural modifications at the 1- and 7-positions influence antibacterial potency?

- SAR Insights :

- 1-Cyclopropyl Group : Enhances DNA gyrase binding by fitting into the hydrophobic pocket of bacterial topoisomerase IV.

- 7-Trifluoromethyl vs. 7-Piperazinyl : The trifluoromethyl group improves lipophilicity and membrane penetration, while piperazinyl derivatives enhance water solubility and Gram-negative targeting.

- Data Example : 1-ethyl-6-fluoro-7-piperazinyl derivatives (e.g., Compound 34 in ) show MICs 10x lower than oxolinic acid against Pseudomonas aeruginosa.

Q. How to resolve contradictions in MIC values across studies?

- Methodology :

- Standardization : Adhere to CLSI guidelines for inoculum size and growth media.

- Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate assay conditions.

- Statistical Analysis : Use ANOVA to assess inter-lab variability in reported MICs.

Q. What strategies are effective for designing derivatives with improved pharmacokinetics?

- Approaches :

- Prodrug Synthesis : Esterification of the 3-carboxylic acid group enhances oral bioavailability (e.g., ethyl ester derivatives in ).

- Heterocyclic Fusion : Imidazo[4,5-h]quinoline analogs () improve target binding and reduce efflux pump resistance.

- Solubility Enhancers : Co-administration with cyclodextrins or PEGylation.

Q. Are microwave-assisted methods viable for synthesizing tricyclic derivatives?

- Methodology : Yes. Microwave irradiation accelerates cyclocondensation reactions (e.g., forming imidazo[4,5-h]quinolines in 30 minutes vs. 24 hours conventionally) . Reaction monitoring via TLC ensures regioselectivity .

Q. How can solubility limitations of the carboxylic acid moiety be overcome?

- Solutions :

Q. Does synergy exist between this compound and β-lactam antibiotics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.